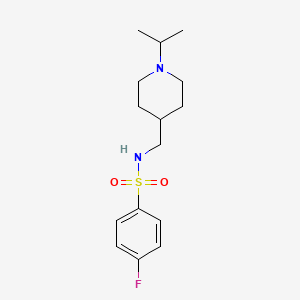

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,12-13,17H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPBMXKAMDYPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting isopropylamine with a suitable piperidine precursor under controlled conditions.

Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom to the benzene ring. This can be accomplished through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

Sulfonamide Formation: The final step is the formation of the sulfonamide linkage. This is typically achieved by reacting the fluorinated benzene intermediate with the piperidine intermediate in the presence of a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Receptor Antagonism

- Compound 8: Exhibits high selectivity for α1A/α1D-adrenergic receptors, with a uroselective profile attributed to the trifluoroethoxy-phenoxyethyl side chain .

- Compound 14 : Dual α2A/5-HT7 antagonism, suggesting utility in neurological disorders. The dihydrobenzofuran moiety likely enhances serotonin receptor affinity .

Antimicrobial Activity

Kinase Inhibition

- Compound 2m () : Pyridinyl-pyrazole-substituted sulfonamide with kinase inhibitory effects, highlighting the role of heteroaromatic groups in targeting ATP-binding pockets .

Key Insights and Implications

Structure-Activity Relationships (SAR) :

- Fluorine at the 4-position of the benzene ring enhances metabolic stability and electron-withdrawing effects, improving receptor binding .

- Piperidine substituents dictate target selectivity; bulkier groups favor adrenergic receptors, while smaller heterocycles (e.g., diazepane) enhance antimicrobial activity .

Contradictions and Limitations: Despite structural similarities, pharmacological profiles vary significantly. For example, Compound 8 (α1 antagonist) and Compound 14 (5-HT7 antagonist) share a piperidine-sulfonamide core but differ in side-chain chemistry, leading to divergent targets . Limited data on the target compound’s solubility and pharmacokinetics necessitate further experimental validation.

Future Directions :

- Molecular docking studies could elucidate the target compound’s binding mode relative to its analogs.

- Substituent optimization (e.g., introducing polar groups) may refine bioavailability or selectivity.

Biological Activity

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a fluorine atom at the para position of the benzene ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various signaling pathways. Notably, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key player in cell proliferation and survival pathways, particularly in cancer cells .

Pharmacological Effects

- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly downregulate the expression of cyclin D1 and matrix metalloproteinase 9 (MMP9), both of which are crucial for tumor growth and metastasis .

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways .

- Inhibition of Mutant IDH Proteins : The compound has been noted for its ability to inhibit mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers .

Study 1: In Vitro Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell migration and invasion at subtoxic concentrations. The compound was effective in reducing lung metastasis in a mouse model, showing promise as a therapeutic agent in oncology .

Study 2: Neuroprotective Potential

In another investigation, the compound was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and promote neuronal survival through modulation of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.